Arbaclofen Hydrochloride

Beschreibung

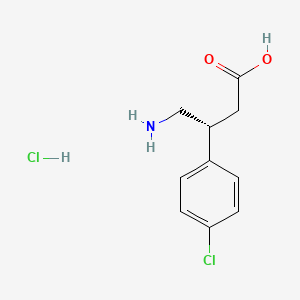

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNUVYYLMCMHLU-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40213112 | |

| Record name | Arbaclofen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63701-55-3 | |

| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63701-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbaclofen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbaclofen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40213112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBACLOFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Arbaclofen Hydrochloride

Executive Summary: Arbaclofen, also known as STX209 or R-baclofen, is the pharmacologically active R-enantiomer of the racemic drug baclofen.[1][2] It functions as a potent and selective agonist for the Gamma-Aminobutyric Acid type B (GABA-B) receptor.[3][4] The primary therapeutic rationale for Arbaclofen stems from its ability to modulate the balance between excitatory and inhibitory neurotransmission within the central nervous system.[1][5] A growing body of evidence suggests that an imbalance in this excitatory/inhibitory (E/I) system is a core pathophysiological feature of several neurodevelopmental disorders, including Fragile X Syndrome (FXS) and Autism Spectrum Disorder (ASD).[6][7][8] By enhancing GABAergic inhibitory tone and dampening excessive glutamatergic activity, Arbaclofen offers a targeted mechanistic approach to restoring synaptic homeostasis. This guide provides a detailed examination of its molecular interactions, downstream signaling cascades, and the experimental methodologies used to validate its mechanism of action.

The Molecular Target: The GABA-B Receptor

Structure and Function: An Obligate Heterodimer

The GABA-B receptor is a metabotropic G protein-coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[9][10] Unlike many GPCRs that function as monomers or homodimers, a functional GABA-B receptor is an obligate heterodimer, composed of two distinct subunits: GABA-B1 and GABA-B2.[11][12]

-

GABA-B1 Subunit: This subunit contains the binding site for endogenous GABA and exogenous agonists like Arbaclofen. However, when expressed alone, the GABA-B1 subunit is retained within the endoplasmic reticulum and cannot reach the cell surface to function.[11]

-

GABA-B2 Subunit: This subunit is crucial for trafficking the heterodimer to the plasma membrane and for coupling the receptor to its downstream G-protein effectors. The GABA-B2 subunit does not bind GABA but is essential for G-protein activation following agonist binding to the GABA-B1 subunit.[13][14]

This heterodimeric structure is a key self-validating system; the co-expression of both subunits is required to generate a functional receptor that can bind ligands with high affinity and transduce a signal.[13]

Distribution in the Central Nervous System

GABA-B receptors are broadly expressed throughout the central nervous system, located on both presynaptic and postsynaptic terminals of neurons.[9][11]

-

Presynaptic Localization: Found on the terminals of both inhibitory (GABAergic) and excitatory (glutamatergic) neurons, where they act as autoreceptors and heteroreceptors, respectively, to modulate neurotransmitter release.[11]

-

Postsynaptic Localization: Located on the dendrites and soma of neurons, where they mediate slow inhibitory postsynaptic potentials (IPSPs).[11]

This widespread distribution allows Arbaclofen to exert a global modulatory effect on neuronal excitability across various brain circuits implicated in neurological disorders.[15][16]

Core Mechanism of Action: Signal Transduction Pathways

Upon binding of Arbaclofen to the GABA-B1 subunit, the receptor undergoes a conformational change that activates a coupled, pertussis toxin-sensitive heterotrimeric G-protein of the Gαi/o family.[9][11][12] The G-protein then dissociates into its Gαi/o and Gβγ subunits, which independently modulate distinct downstream effectors.[9]

Presynaptic Inhibition: Modulation of Voltage-Gated Calcium Channels

The primary presynaptic effect of Arbaclofen is the inhibition of neurotransmitter release. This is achieved by the dissociated Gβγ subunit, which directly binds to and inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels.[1][11][13] The influx of calcium through these channels is the critical trigger for the fusion of synaptic vesicles with the presynaptic membrane. By inhibiting these channels, Arbaclofen reduces calcium influx, thereby suppressing the release of neurotransmitters, most notably the excitatory neurotransmitter glutamate.[2][17]

Postsynaptic Inhibition: Activation of Inwardly-Rectifying Potassium Channels

At the postsynaptic membrane, the Gβγ subunit activates G protein-coupled inwardly-rectifying potassium (GIRK or Kir3) channels.[9][11][13] Activation of these channels leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, resulting in a slow, prolonged inhibitory postsynaptic potential (IPSP) that dampens neuronal excitability.[11]

Modulation of Intracellular Signaling: Inhibition of Adenylyl Cyclase

The dissociated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[9][11] This action reduces the intracellular production of the second messenger cyclic AMP (cAMP) from ATP. A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme involved in phosphorylating numerous downstream targets, including transcription factors and ion channels. This pathway contributes to the long-term modulatory effects of Arbaclofen on neuronal function.

Pharmacological and Physiological Consequences

Comparative Pharmacology: Arbaclofen vs. Racemic Baclofen

Racemic baclofen consists of both the R- and S-enantiomers. Extensive research has demonstrated that the therapeutic, GABA-B-mediated activity resides almost exclusively in the R-enantiomer, Arbaclofen.[18] Arbaclofen exhibits significantly greater specificity and potency compared to both the S-enantiomer and the racemic mixture.[19][20][21]

| Feature | Arbaclofen (R-baclofen) | Racemic Baclofen | S-baclofen |

| Primary Target | Selective GABA-B Receptor Agonist | GABA-B Receptor Agonist | Very low affinity for GABA-B Receptor |

| Receptor Specificity | 100- to 1000-fold greater than S-enantiomer[19][20][21] | Lower due to inactive S-enantiomer | Minimal |

| Potency | ~5-fold greater than racemic baclofen[19][20][21] | Standard | Very low |

| Absorption Profile | Absorbable in lower intestine/colon[1][22] | Limited to upper small intestine[22] | N/A |

| Formulation | Suitable for extended-release (ER)[1] | Requires frequent daily dosing[23] | N/A |

Causality Insight: The improved absorption profile of Arbaclofen is a critical pharmacokinetic advantage.[22] Unlike racemic baclofen, its absorption is not limited to the upper small intestine, enabling the development of extended-release formulations that provide more stable plasma concentrations, potentially improving both efficacy and tolerability by minimizing peak-trough fluctuations.[7][19][21]

Experimental Validation and Methodologies

The mechanistic claims for Arbaclofen are substantiated by a range of well-established preclinical assays. Describing these protocols provides a framework for both validation and further investigation.

Protocol: In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of Arbaclofen for the GABA-B receptor and demonstrate its selectivity.

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., cortex or cerebellum) from a model organism or use cultured cells expressing recombinant human GABA-B1 and GABA-B2 subunits. Isolate the cell membrane fraction via centrifugation.

-

Competitive Binding: Incubate the prepared membranes with a known concentration of a radiolabeled GABA-B antagonist (e.g., [³H]CGP54626) and varying concentrations of unlabeled Arbaclofen.

-

Separation: Rapidly filter the mixture to separate membrane-bound radioligand from the unbound fraction.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of Arbaclofen concentration. Fit the data to a one-site competition model to calculate the IC50 (the concentration of Arbaclofen that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

-

Self-Validation: The protocol is validated by running a parallel experiment with a known, potent GABA-B agonist (like racemic baclofen) as a positive control. The resulting Ki should be consistent with established literature values. Specificity is confirmed by demonstrating a lack of significant binding to other major neurotransmitter receptors (e.g., GABA-A, glutamate receptors).

Protocol: Electrophysiological Recording (Patch-Clamp)

-

Objective: To functionally assess the presynaptic and postsynaptic effects of Arbaclofen on neuronal activity.

-

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from a rodent. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

Cell Identification: Using a microscope with differential interference contrast (DIC) optics, identify a target neuron (e.g., a pyramidal neuron).

-

Whole-Cell Recording: Establish a whole-cell patch-clamp recording.

-

To measure presynaptic inhibition: Voltage-clamp the neuron at -70 mV. Pharmacologically isolate excitatory postsynaptic currents (EPSCs) by blocking GABA-A receptors (e.g., with bicuculline). Record spontaneous miniature EPSCs (mEPSCs) at baseline.

-

To measure postsynaptic activation: Voltage-clamp the neuron at -50 mV. Record the baseline holding current.

-

-

Drug Application: Perfuse the slice with a known concentration of Arbaclofen.

-

Presynaptic effect: Observe a decrease in the frequency of mEPSCs, indicating reduced glutamate release. The amplitude should remain largely unchanged, confirming a presynaptic locus of action.

-

Postsynaptic effect: Observe an outward current, consistent with the opening of GIRK channels.

-

-

Washout & Antagonist Application: Wash out Arbaclofen to show reversibility. Subsequently, apply a selective GABA-B antagonist (e.g., CGP55845) to confirm that the observed effects are specifically mediated by GABA-B receptors.

-

-

Causality Insight: The choice to measure mEPSC frequency rather than amplitude is critical. A change in frequency reflects a change in the probability of presynaptic vesicle release, directly testing the hypothesis that Arbaclofen inhibits neurotransmitter release. A change in amplitude would suggest a postsynaptic effect on glutamate receptors, which is not the primary mechanism.

Clinical Implications and Future Directions

Arbaclofen has been investigated in multiple clinical trials for its potential to treat spasticity in multiple sclerosis (MS) and core symptoms of neurodevelopmental disorders like FXS and ASD.[2]

-

Spasticity in MS: Phase 3 trials have shown that Arbaclofen extended-release tablets can effectively reduce spasticity in patients with MS, demonstrating similar potency to standard baclofen but with a more favorable dosing schedule.[1][20]

-

Fragile X Syndrome: In animal models of FXS, Arbaclofen was shown to correct elevated protein synthesis and improve social behavior.[1] However, human Phase 3 trials did not meet their primary endpoints for social avoidance, though some secondary measures suggested potential benefits in younger patients.[24][25]

-

Autism Spectrum Disorder: The rationale for using Arbaclofen in ASD is to correct the hypothesized E/I imbalance.[7][8] Clinical trials have yielded mixed results; while some open-label and secondary analyses have suggested improvements in certain behaviors, primary outcome measures in larger controlled trials have not always shown a significant difference from placebo.[5][6][26]

The translation from robust preclinical data to clinical efficacy remains a challenge. Future research may focus on identifying patient subgroups who are most likely to respond to Arbaclofen, potentially using biomarkers related to E/I balance to guide patient selection.

Conclusion

Arbaclofen Hydrochloride exerts its pharmacological effects through a well-defined mechanism of action as a selective agonist of the GABA-B receptor. Its ability to simultaneously reduce presynaptic glutamate release and induce postsynaptic hyperpolarization provides a powerful dual action to decrease neuronal excitability. This mechanism directly addresses the theoretical E/I imbalance implicated in several neurological and neurodevelopmental disorders. While its clinical translation has shown varied success, the deep understanding of its molecular and cellular actions, validated through rigorous experimental protocols, establishes Arbaclofen as a key pharmacological tool and a continuing subject of therapeutic interest.

References

-

Arbaclofen | C10H12ClNO2 | CID 44602 - PubChem - NIH. (n.d.). PubChem. [Link]

-

Arbaclofen – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. [Link]

-

Veenstra-VanderWeele, J., et al. (2017). Arbaclofen in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial. Neuropsychopharmacology. [Link]

-

Arbaclofen - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]

-

Jacobson, L. H., & Cryan, J. F. (2016). Role of GABA(B) receptors in learning and memory and neurological disorders. Behavioural Brain Research. [Link]

-

Kim, K. M., et al. (2014). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine. [Link]

-

arbaclofen | Actions and Spectrum. (n.d.). medtigo. [Link]

-

Benke, D., & Gähwiler, B. H. (2020). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences. [Link]

-

Berry-Kravis, E. M., et al. (2017). Arbaclofen in fragile X syndrome: results of phase 3 trials. Journal of Neurodevelopmental Disorders. [Link]

-

Erickson, C. A., et al. (2014). STX209 (arbaclofen) for autism spectrum disorders: an 8-week open-label study. Journal of Autism and Developmental Disorders. [Link]

-

Arbaclofen Improved Behavior of Almost Half of Children in Phase 3 Trial. (2022). Fragile X News. [Link]

-

Arbaclofen. (2016). New Drug Approvals. [Link]

-

Zeliadt, N. (2023). Trials of arbaclofen for autism yield mixed results. The Transmitter. [Link]

-

Veenstra-VanderWeele, J. (2014). Clinical potential, safety, and tolerability of arbaclofen in the treatment of autism spectrum disorder. Expert Opinion on Investigational Drugs. [Link]

-

Allos Pharma Receives FDA Guidance and Support for Their Phase 3 Trial of Arbaclofen in Fragile X Syndrome. (n.d.). National Fragile X Foundation. [Link]

-

Arbaclofen in Children and Adolescents With ASD. (n.d.). ClinicalTrials.gov. [Link]

-

Kumar, K., et al. (2012). GABAB receptors: Structure, functions, and clinical implications. Neurology. [Link]

-

Allos Pharma Advances Phase 3 Clinical Trial Design for Potential Fragile X Syndrome Treatment, Arbaclofen. (2023). FRAXA Research Foundation. [Link]

-

GABAB receptors-associated proteins: potential drug targets in neurological disorders? (n.d.). PubMed. [Link]

-

Arbaclofen. (n.d.). New Drug Approvals. [Link]

-

GABAB Receptors: Physiological Functions and Mechanisms of Diversity. (n.d.). ResearchGate. [Link]

-

Activation of GABAB receptors. (n.d.). Reactome Pathway Database. [Link]

-

Terunuma, M. (2015). Regulation of cell surface GABA(B) receptors: contribution to synaptic plasticity in neurological diseases. Advances in Pharmacology. [Link]

-

Zamponi, E., et al. (2022). Arbaclofen extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial. Brain Communications. [Link]

-

Towards Preclinical Validation of Arbaclofen (R-baclofen) Treatment for 16p11.2 Deletion Syndrome. (n.d.). PubMed Central. [Link]

-

Zamponi, E., et al. (2022). Arbaclofen extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial. Brain Communications. [Link]

-

Chemistry and Pharmacology of GABAB Receptor Ligands. (n.d.). ResearchGate. [Link]

-

Role of GABAB receptors in learning and memory and neurological disorders. (n.d.). OUCI. [Link]

-

Fox, R. J., et al. (2023). Arbaclofen extended-release tablets for spasticity in multiple sclerosis: open-label extension study. Brain Communications. [Link]

-

Baclofen. (n.d.). Wikipedia. [Link]

-

Froestl, W. (2010). Chemistry and pharmacology of GABAB receptor ligands. Advances in Pharmacology. [Link]

-

Hachem, L. D., & Ahuja, C. S. (2023). Baclofen. StatPearls. [Link]

-

Knutsson, E., et al. (1976). The pharmacokinetics of baclofen derived from intestinal infusion. European Journal of Clinical Pharmacology. [Link]

-

Wuis, E. W., et al. (1989). Pharmacokinetics of baclofen in spastic patients receiving multiple oral doses. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. Arbaclofen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. arbaclofen | Actions and Spectrum | medtigo [medtigo.com]

- 5. STX209 (arbaclofen) for autism spectrum disorders: an 8-week open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arbaclofen in Children and Adolescents with Autism Spectrum Disorder: A Randomized, Controlled, Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neurology.org [neurology.org]

- 12. GABAB receptors-associated proteins: potential drug targets in neurological disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reactome | Activation of GABAB receptors [reactome.org]

- 15. Role of GABA(B) receptors in learning and memory and neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of cell surface GABA(B) receptors: contribution to synaptic plasticity in neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. newdrugapprovals.org [newdrugapprovals.org]

- 19. Arbaclofen extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. academic.oup.com [academic.oup.com]

- 22. Arbaclofen | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Baclofen - Wikipedia [en.wikipedia.org]

- 24. Arbaclofen in fragile X syndrome: results of phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. fragilexnewstoday.com [fragilexnewstoday.com]

- 26. Trials of arbaclofen for autism yield mixed results | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]

Arbaclofen Hydrochloride as a GABA-B receptor agonist

An In-depth Technical Guide to Arbaclofen Hydrochloride: A GABAB Receptor Agonist

Abstract

Arbaclofen, the R-enantiomer of baclofen, is a selective agonist for the γ-aminobutyric acid type B (GABAB) receptor. Its stereospecific activity and improved pharmacokinetic profile compared to racemic baclofen have positioned it as a compound of significant interest in neuroscience research and clinical development. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this GABAB receptor agonist.

Introduction: The GABAB Receptor System and the Advent of Arbaclofen

The GABAB receptor is a class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neuronal excitability throughout the central nervous system. Unlike its ionotropic counterpart, the GABAA receptor, the GABAB receptor mediates slow and prolonged inhibitory signals. It functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits, which is essential for its trafficking to the cell surface and for G-protein coupling.

Activation of the GABAB receptor by its endogenous ligand, GABA, leads to the dissociation of the associated Gi/o protein into its Gα and Gβγ subunits. These subunits then modulate downstream effectors:

-

Inhibition of adenylyl cyclase , which decreases cyclic AMP (cAMP) levels.

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium ion efflux and hyperpolarization of the neuronal membrane.

-

Inhibition of voltage-gated calcium channels (VGCCs) , which reduces the influx of calcium ions and subsequently decreases neurotransmitter release.

This tripartite mechanism makes the GABAB receptor a powerful modulator of synaptic transmission and a compelling target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as spasticity, anxiety disorders, and substance use disorders.

Arbaclofen emerged from the recognition that the therapeutic effects of racemic baclofen, a drug used for decades to treat spasticity, are primarily mediated by its R-enantiomer. Arbaclofen exhibits a higher affinity and potency for the GABAB receptor than its S-enantiomer, with a more favorable pharmacokinetic and side-effect profile. This guide will delve into the specific attributes that make Arbaclofen a subject of continued investigation.

Mechanism of Action: A Stereoselective Interaction

Arbaclofen's therapeutic efficacy is rooted in its stereoselective agonism at the GABAB receptor. The R-enantiomer is the pharmacologically active form, while the S-enantiomer is significantly less potent. This stereoselectivity is a critical consideration in its development, as it allows for a more targeted therapeutic effect with a potentially lower side-effect burden compared to racemic mixtures.

Upon binding to the GABAB1 subunit of the heterodimeric receptor, Arbaclofen induces a conformational change that triggers the activation of the associated Gi/o protein. This initiates the downstream signaling cascade, as depicted in the following pathway diagram.

Caption: GABAB receptor signaling cascade initiated by Arbaclofen.

The net effect of this cascade is a dampening of neuronal excitability, which underlies Arbaclofen's therapeutic effects in conditions like spasticity and anxiety.

Pharmacological Profile

The pharmacological profile of Arbaclofen has been characterized through a series of preclinical and clinical studies. Key parameters are summarized below.

| Parameter | Value | Source |

| Receptor Affinity (Ki) | ~130 nM | |

| Potency (EC50) | ~200-400 nM (GTPγS assay) | |

| Bioavailability | High | |

| Half-life | ~5 hours | |

| Metabolism | Minimal | |

| Excretion | Primarily renal |

The high bioavailability and minimal metabolism of Arbaclofen contribute to its predictable pharmacokinetic profile. Its primary route of elimination through the kidneys necessitates dose adjustments in patients with renal impairment.

Experimental Characterization: Protocols and Workflows

The characterization of Arbaclofen and other GABAB receptor agonists relies on a suite of in vitro and in vivo assays. The following protocols provide a framework for assessing the binding and functional activity of such compounds.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing recombinant human GABAB receptors (e.g., HEK293 or CHO cells).

-

Incubation: Incubate the cell membranes with a fixed concentration of a GABAB receptor-specific radioligand (e.g., [3H]-CGP54626) and varying concentrations of Arbaclofen.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Arbaclofen concentration. Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).

[35S]GTPγS Binding Assay

This functional assay measures the activation of Gi/o proteins following receptor agonism.

Protocol:

-

Membrane Preparation: As in the radioligand binding assay.

-

Incubation: Incubate the cell membranes with a fixed concentration of [35S]GTPγS, GDP, and varying concentrations of Arbaclofen.

-

Separation: Separate the bound and free [35S]GTPγS by rapid filtration.

-

Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the Arbaclofen concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

The following diagram illustrates the general workflow for characterizing a GABAB receptor agonist like Arbaclofen.

Caption: Workflow for the preclinical and clinical development of Arbaclofen.

Therapeutic Applications and Clinical Landscape

Arbaclofen has been investigated for a range of neurological and psychiatric disorders. Its development has been most prominent in the following areas:

-

Spasticity in Multiple Sclerosis: Arbaclofen was evaluated for its potential to reduce muscle stiffness and spasms in patients with multiple sclerosis.

-

Fragile X Syndrome: Clinical trials have explored the use of Arbaclofen to improve social function and reduce anxiety in individuals with Fragile X syndrome.

-

Autism Spectrum Disorder: The potential of Arbaclofen to ameliorate social withdrawal and other behavioral symptoms in autism spectrum disorder has also been a focus of clinical research.

While showing promise in some early-stage trials, the clinical development of Arbaclofen has faced challenges, and its path to regulatory approval has been complex. Researchers continue to explore its potential in various indications, often leveraging its more favorable side-effect profile compared to racemic baclofen.

Conclusion

This compound remains a valuable tool for dissecting the role of the GABAB receptor in health and disease. Its stereoselective agonism and well-defined pharmacological profile make it a benchmark compound for GABAB receptor research. While its clinical journey has been met with obstacles, the insights gained from its study continue to inform the development of next-generation GABAB receptor modulators. A thorough understanding of its mechanism, pharmacology, and the experimental methods used for its evaluation is essential for any scientist working in this field.

References

-

Title: GABAB receptor signaling and trafficking. Source: PubMed Central (PMC) URL: [Link]

-

Title: GABAB receptor structure and function. Source: PubMed Central (PMC) URL: [Link]

-

Title: STX209 (Arbaclofen) for the treatment of autism spectrum disorders. Source: Expert Opinion on Investigational Drugs URL: [Link]

-

Title: The R-enantiomer of baclofen binds to the GABAB receptor with higher affinity than the S-enantiomer. Source: European Journal of Pharmacology URL: [Link]

-

Title: Functional characterization of GABAB receptor agonists using a [35S]GTPγS binding assay. Source: Journal of Neuroscience Methods URL: [Link]

-

Title: The pharmacokinetics of arbaclofen in healthy volunteers. Source: Journal of Clinical Pharmacology URL: [Link]

Arbaclofen Placarbil: A Technical Guide to a Transported Prodrug Strategy for Enhanced R-Baclofen Delivery

Authored for Drug Development Professionals, Researchers, and Scientists

Abstract

Standard racemic baclofen, a gamma-aminobutyric acid type B (GABA-B) receptor agonist, has been a therapeutic mainstay for spasticity for decades.[1][2] However, its clinical utility is hampered by significant pharmacokinetic limitations, including a narrow absorption window in the upper small intestine, a short half-life necessitating frequent dosing, and fluctuating plasma concentrations that can lead to inconsistent efficacy and adverse effects.[3][4][5] Arbaclofen Placarbil (formerly XP19986) was engineered as a transported prodrug of R-baclofen, the pharmacologically active enantiomer, to specifically overcome these deficiencies.[3][4][6][7] This guide provides a detailed technical overview of the Arbaclofen Placarbil prodrug system, from its mechanistic rationale and pharmacokinetic advantages to key experimental protocols for its evaluation.

The Rationale for a Prodrug Approach: Overcoming Baclofen's Limitations

Baclofen is administered as a racemic mixture, yet its therapeutic effects are almost exclusively mediated by the R-enantiomer, which is approximately 100 times more potent as a GABA-B receptor agonist than the S-enantiomer.[8] The core limitations of standard baclofen therapy are pharmacokinetic in nature:

-

Saturable Absorption: Baclofen's absorption is confined to the upper small intestine, leading to variable and incomplete uptake.[4][5]

-

Short Half-Life: A plasma half-life of 2 to 6 hours requires frequent administration (three to four times daily) to maintain therapeutic concentrations, which can be burdensome for patients and lead to compliance issues.[1][3]

-

Plasma Level Fluctuations: The dosing schedule results in significant peaks and troughs in plasma drug levels, correlating with inconsistent clinical effects and an increased risk of side effects like sedation and dizziness at peak concentrations.[3]

The development of Arbaclofen Placarbil by XenoPort, Inc. was a direct strategic response to these challenges.[3] By chemically modifying R-baclofen into a prodrug, the goal was to leverage the body's own transport mechanisms to achieve more efficient and sustained absorption throughout the gastrointestinal tract.[4][5][9]

Mechanism of Action: From Prodrug to Active Agonist

The therapeutic action of Arbaclofen Placarbil is a two-step process involving its absorption and subsequent conversion to R-baclofen.[3]

-

Transport-Mediated Absorption: Arbaclofen Placarbil was designed to be a substrate for high-capacity nutrient transporters, specifically the monocarboxylate transporter 1 (MCT-1), which is expressed throughout the intestine.[4][5][9] This allows for both passive and active absorption along the entire length of the gastrointestinal tract, including the colon, thereby bypassing the narrow absorption window of baclofen itself.[4][10]

-

Enzymatic Conversion: Following absorption into the bloodstream, the placarbil moiety is rapidly cleaved by carboxylesterases, primarily human carboxylesterase-2 (hCES-2), which are abundant in the intestine and liver, to release the active R-baclofen.[4][9]

-

GABA-B Receptor Agonism: The liberated R-baclofen then acts as a selective agonist at GABA-B receptors in the central nervous system.[3][11][12] Activation of these G-protein coupled receptors leads to the inhibition of excitatory neurotransmitter release, which underlies its therapeutic effects in reducing muscle spasticity and neuronal hyperexcitability.[1][3]

Pharmacokinetic Profile: A Clear Advantage

The primary success of the Arbaclofen Placarbil design lies in its dramatically improved pharmacokinetic (PK) properties compared to R-baclofen. Preclinical studies in rats, dogs, and monkeys consistently demonstrated efficient absorption and conversion to R-baclofen, with dose-proportional exposure to the active drug and low exposure to the intact prodrug.[4][5]

A key advantage is the enhanced colonic absorption. When administered directly into the colon, Arbaclofen Placarbil resulted in significantly higher R-baclofen exposure compared to direct colonic administration of R-baclofen itself.[4][5] This property is crucial for the development of successful sustained-release formulations.

Table 1: Comparative Preclinical Pharmacokinetic Parameters

| Parameter | R-Baclofen | Arbaclofen Placarbil (SR Formulation) | Advantage of Prodrug |

| Absorption Site | Upper Small Intestine[4] | Entire Intestinal Tract[4][5] | Wider absorption window, enables sustained release |

| Colonic Bioavailability | Low | 5-fold higher (rats), 12-fold higher (monkeys) vs. R-baclofen[4][5] | High colonic absorption |

| Plasma Fluctuation | High peaks and troughs[3] | Reduced fluctuation[13][14] | More consistent therapeutic levels |

| Dosing Frequency | 3-4 times daily[15] | Formulated for twice-daily (BID) dosing[15] | Improved patient convenience |

| Bioavailability (Dogs) | Variable | Up to 68% (Sustained Release)[4][5] | High and sustained exposure |

Clinical Development and Outcomes

Arbaclofen Placarbil entered clinical trials for several indications, including spasticity in multiple sclerosis (MS) and spinal cord injury, gastroesophageal reflux disease (GERD), and social withdrawal in Fragile X syndrome and autism spectrum disorder.[3][10][16][17]

-

Spasticity in Multiple Sclerosis: Phase 3 trials were conducted to evaluate the efficacy and safety of Arbaclofen Placarbil for treating spasticity in MS patients.[15][18][19] Despite promising earlier results, a pivotal Phase 3 trial in 2013 did not meet its co-primary endpoints for statistically significant improvement compared to placebo.[20] This led the developer, XenoPort, to terminate further investment in the program for this indication.[13][20]

-

Gastroesophageal Reflux Disease (GERD): As a GABA-B agonist, R-baclofen can inhibit transient lower esophageal sphincter relaxations, a key mechanism in GERD.[6] Arbaclofen Placarbil was shown to decrease reflux episodes in early studies.[6][7][21] However, larger placebo-controlled trials did not demonstrate superiority over placebo in reducing heartburn events in the broader study population, leading to discontinuation for this indication as well.[16][22][23]

-

Neurodevelopmental Disorders: The role of GABA-B receptor agonism in modulating excitatory/inhibitory imbalances has prompted investigation into R-baclofen for conditions like Fragile X syndrome and autism spectrum disorder (ASD).[24][25] Clinical trials have explored its use to improve symptoms such as social withdrawal.[10][24]

Key Experimental Protocols

Validation of a prodrug system like Arbaclofen Placarbil requires a series of specific in vitro and in vivo assays.

Protocol: In Vitro Prodrug Conversion Assay

Objective: To determine the rate and extent of Arbaclofen Placarbil conversion to R-baclofen in target tissues. This protocol validates that the prodrug is efficiently cleaved to release the active moiety.

Methodology:

-

Tissue Homogenate Preparation:

-

Harvest fresh tissues (e.g., liver, intestine) from preclinical species (e.g., rat, dog) or use human-derived subcellular fractions (e.g., S9 fractions).

-

Homogenize tissues in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) on ice.

-

Centrifuge the homogenate to remove cellular debris and determine the protein concentration of the supernatant (S9 fraction) using a standard assay (e.g., Bradford assay).

-

-

Incubation:

-

In a temperature-controlled shaker bath (37°C), pre-warm incubation tubes containing the tissue S9 fraction diluted to a final protein concentration of 1 mg/mL.

-

Initiate the reaction by adding a stock solution of Arbaclofen Placarbil to achieve a final concentration (e.g., 10 µM).

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Vortex the quenched samples and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

-

Quantify the concentrations of both Arbaclofen Placarbil and the formed R-baclofen using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

-

Data Analysis:

-

Plot the concentration of Arbaclofen Placarbil and R-baclofen versus time.

-

Calculate the rate of disappearance of the prodrug and the rate of appearance of the active drug to determine the conversion kinetics.

-

Protocol: In Vivo Pharmacokinetic Study

Objective: To characterize the absorption, distribution, metabolism, and elimination (ADME) of Arbaclofen Placarbil and the resulting R-baclofen exposure in a preclinical model.

Methodology:

-

Animal Model and Dosing:

-

Use an appropriate animal model (e.g., Sprague-Dawley rats or Beagle dogs) with cannulated jugular veins for blood sampling.

-

Acclimate animals and fast them overnight prior to dosing.

-

Administer a single oral dose of the Arbaclofen Placarbil formulation via gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 0.25 mL) from the jugular vein cannula at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

-

Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

Immediately centrifuge the blood samples (e.g., 1500 x g for 10 minutes at 4°C) to separate plasma.

-

Transfer the plasma to labeled cryovials and store at -80°C until analysis.

-

-

Bioanalysis:

-

Prepare plasma samples for analysis via protein precipitation or liquid-liquid extraction.

-

Quantify plasma concentrations of both intact Arbaclofen Placarbil and R-baclofen using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

-

Parameters include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

-

Conclusion

Arbaclofen Placarbil stands as an exemplary case of rational prodrug design aimed at rectifying the clear pharmacokinetic deficiencies of a parent molecule.[4][5] By leveraging active transport mechanisms (MCT-1) and endogenous enzymes (carboxylesterases), it successfully created a delivery system for R-baclofen with a wider absorption window and suitability for sustained-release formulation.[4][9] This design translated into a more favorable pharmacokinetic profile with reduced plasma fluctuations compared to conventional baclofen.[13][14] While its clinical development for spasticity and GERD was ultimately halted due to a failure to meet primary efficacy endpoints in pivotal trials, the science underpinning the Arbaclofen Placarbil prodrug strategy remains a valuable and instructive model for drug development professionals.[20][23] The approach demonstrates how targeted chemical modification can fundamentally enhance a drug's delivery and performance, even if the clinical translation faces subsequent challenges.

References

- Vertex AI Search. Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study.

- Patsnap Synapse. What is Arbaclofen Placarbil used for?.

- ResearchGate. Arbaclofen Placarbil, a Novel R-Baclofen Prodrug: Improved Absorption, Distribution, Metabolism, and Elimination Properties Compared with R-Baclofen.

- PubMed. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen.

- Semantic Scholar. Arbaclofen Placarbil, a Novel R-Baclofen Prodrug: Improved Absorption, Distribution, Metabolism, and Elimination Properties Compared with R-Baclofen.

- Benchchem. A Technical Guide to the Synthesis of Arbaclofen Placarbil.

- ResearchGate. Arbaclofen Placarbil in GERD: A Randomized, Double-Blind, Placebo-Controlled Study.

- ResearchGate. Efficacy and safety study of arbaclofen placarbil in patients with spasticity due to spinal cord injury.

- PubMed. Arbaclofen placarbil decreases postprandial reflux in patients with gastroesophageal reflux disease.

- PubMed. GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism.

- Journal of Neurogastroenterology and Motility. Arbaclofen Placarbil Decreases Reflux With Good Tolerability in Patients With Gastroesophageal Reflux Disease (Am J Gastroenterol 2010;105:1266-1275).

- APExBIO. (R)-baclofen - GABA-B Receptor Agonist for Neuroscience.

- Fierce Biotech. XenoPort Reports Top-Line Results of Phase 3 Trial of Arbaclofen Placarbil for Spasticity in Multiple Sclerosis Patients.

- PubChem - NIH. Arbaclofen | C10H12ClNO2 | CID 44602.

- Frontiers. GABAB Receptor Agonist R-Baclofen Reverses Altered Auditory Reactivity and Filtering in the Cntnap2 Knock-Out Rat.

- ClinicalTrials.gov. Efficacy and Safety of Arbaclofen Placarbil in Subjects With Spasticity Due to Multiple Sclerosis.

- PMC - NIH. Arbaclofen Placarbil Decreases Reflux With Good Tolerability in Patients With Gastroesophageal Reflux Disease (Am J Gastroenterol 2010;105:1266-1275).

- PharmaKB. Arbaclofen placarbil.

- PubMed. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors.

- NCBI Bookshelf - NIH. Baclofen - StatPearls.

- Neurology. An Ongoing Randomized, Double-Blind, Placebo-Controlled Efficacy and Safety Study of Arbaclofen Placarbil in Subjects with Spasticity Due to Multiple Sclerosis (P03.267).

- CenterWatch. Arbaclofen Placarbil for the Treatment of Spasticity in Subjects With Multiple Sclerosis (MS) | Clinical Research Trial Listing.

- Selleck Chemicals. (R)-baclofen | GABA Receptor agonist | CAS 69308-37-8.

- Wikipedia. Baclofen.

- New Drug Approvals. Arbaclofen.

- Clinicaltrials.eu. Arbaclofen – Application in Therapy and Current Clinical Research.

- Wikipedia. Arbaclofen placarbil.

Sources

- 1. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Baclofen - Wikipedia [en.wikipedia.org]

- 3. What is Arbaclofen Placarbil used for? [synapse.patsnap.com]

- 4. Arbaclofen placarbil, a novel R-baclofen prodrug: improved absorption, distribution, metabolism, and elimination properties compared with R-baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Arbaclofen Placarbil, a Novel R-Baclofen Prodrug: Improved Absorption, Distribution, Metabolism, and Elimination Properties Compared with R-Baclofen | Semantic Scholar [semanticscholar.org]

- 6. Arbaclofen Placarbil Decreases Reflux With Good Tolerability in Patients With Gastroesophageal Reflux Disease (Am J Gastroenterol 2010;105:1266-1275) [jnmjournal.org]

- 7. Arbaclofen Placarbil Decreases Reflux With Good Tolerability in Patients With Gastroesophageal Reflux Disease (Am J Gastroenterol 2010;105:1266-1275) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Arbaclofen | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. clinicaltrials.eu [clinicaltrials.eu]

- 13. pharmakb.com [pharmakb.com]

- 14. Arbaclofen placarbil - Wikipedia [en.wikipedia.org]

- 15. neurology.org [neurology.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Arbaclofen Placarbil for the Treatment of Spasticity in Subjects With Multiple Sclerosis (MS) | Clinical Research Trial Listing [centerwatch.com]

- 20. fiercebiotech.com [fiercebiotech.com]

- 21. Arbaclofen placarbil decreases postprandial reflux in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Arbaclofen placarbil in GERD: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Randomised clinical trial: arbaclofen placarbil in gastro-oesophageal reflux disease--insights into study design for transient lower sphincter relaxation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. GABAB Receptor Agonist R-Baclofen Reverses Social Deficits and Reduces Repetitive Behavior in Two Mouse Models of Autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | GABAB Receptor Agonist R-Baclofen Reverses Altered Auditory Reactivity and Filtering in the Cntnap2 Knock-Out Rat [frontiersin.org]

Physicochemical properties of Arbaclofen Hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Arbaclofen Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Arbaclofen, the pharmacologically active (R)-enantiomer of baclofen, is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor.[1][2] Its hydrochloride salt, this compound, is the form commonly utilized in research and development for its improved handling properties. A thorough understanding of its physicochemical characteristics is paramount for the development of stable, effective, and safe pharmaceutical formulations. This guide synthesizes critical data on the identity, structure, core physicochemical properties, solid-state characteristics, stability, and analytical methodologies of this compound, providing a foundational resource for formulation scientists, analytical chemists, and pharmacologists.

Chemical Identity and Structure

This compound is the hydrochloride salt of (3R)-4-amino-3-(4-chlorophenyl)butanoic acid. The presence of a chiral center at the C3 position is critical to its pharmacological activity, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[3]

Table 1: Chemical Identity of this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | (3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | [1] |

| Synonyms | (R)-Baclofen HCl, STX209, R(+)-Baclofen hydrochloride | [4][5] |

| CAS Number | 63701-55-3 | [1][4] |

| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [1][4] |

| Molecular Weight | 250.12 g/mol | [1][4] |

| InChI Key | WMNUVYYLMCMHLU-QRPNPIFTSA-N |[6] |

Core Physicochemical Properties

The fundamental physicochemical properties of a drug substance govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various dosage forms.

Table 2: Summary of Core Physicochemical Properties

| Property | Value | Comments & References |

|---|---|---|

| Melting Point (°C) | 188 - 189 | For the hydrochloride salt. The free base melts at 206-208 °C.[2] |

| pKa | pKa₁: ~3.9 (carboxyl)pKa₂: ~9.6 (amino) | Values for racemic baclofen, expected to be identical for the enantiomer. [PubChem CID: 2284] |

| LogP (Octanol/Water) | 1.3 | For the free base, Arbaclofen.[2] |

| Solubility | Water: ~5-26 mg/mLDMSO: >20-30 mg/mLEthanol: ~10 mg/mLPBS (pH 7.2): ~10 mg/mL | Solubility is pH-dependent. Data from various sources. [MedChemExpress, Sigma-Aldrich, Cayman Chemical] |

Solubility

The solubility of this compound is a critical parameter for formulation development. As a zwitterionic molecule at physiological pH, its solubility is significantly influenced by the pH of the medium. It is sparingly soluble in hot water and readily soluble in acidic and alkaline aqueous solutions. [PubChem CID: 2284] In organic solvents, it exhibits solubility in polar protic and aprotic solvents like DMSO and ethanol. The hydrochloride salt form enhances aqueous solubility compared to the free base.

Dissociation Constant (pKa)

Arbaclofen possesses two ionizable groups: a carboxylic acid and a primary amine.

-

The carboxylic acid group has a pKa of approximately 3.9, meaning it is predominantly deprotonated (negatively charged) at physiological pH (7.4).

-

The amino group has a pKa of approximately 9.6, indicating it is predominantly protonated (positively charged) at physiological pH. [PubChem CID: 2284]

This zwitterionic nature is fundamental to its solubility profile and its interaction with biological membranes and receptors.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) directly impact its stability, dissolution rate, and manufacturability.

Crystalline Structure and Polymorphism

This compound exists as a white crystalline solid. [MedKoo Biosciences] Single-crystal X-ray diffraction studies have determined its crystal structure, providing definitive proof of its absolute configuration.

-

Crystal System: Orthorhombic

-

Space Group: P2₁2₁2₁

-

Cell Dimensions: a = 6.373 Å, b = 7.318 Å, c = 25.699 Å[7]

The potential for polymorphism—the ability of a substance to exist in two or more crystalline phases—is a critical consideration in drug development. While no definitive studies detailing multiple polymorphs of this compound have been published, this phenomenon must be investigated during development as different polymorphs can exhibit different melting points, solubilities, and stabilities.

Expert Insight: The investigation of polymorphism is a mandatory step in drug development. A standard approach involves screening for different crystal forms by recrystallization from various solvents under different conditions (e.g., temperature, evaporation rate). The resulting solids are then analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Thermal Analysis (DSC/TGA)

Thermal analysis provides insight into the physical and chemical changes that occur upon heating, such as melting, decomposition, and loss of solvates.

-

Differential Scanning Calorimetry (DSC): A DSC thermogram of racemic baclofen shows a sharp endothermic peak corresponding to its melting point at approximately 210-212 °C.[8] For this compound, the melting endotherm is expected around 188-189 °C. The presence of multiple endotherms or exotherms before the melting point could indicate polymorphic transitions or desolvation events.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. For a stable, anhydrous crystalline solid like this compound, significant mass loss is not expected until the onset of thermal decomposition, typically at temperatures above the melting point. An early mass loss event would suggest the presence of residual solvent or water (in the case of a hydrate).

Hygroscopicity

Expert Insight: Uncontrolled moisture uptake can lead to physical changes (e.g., deliquescence, crystal form changes) and chemical degradation. Hygroscopicity is formally evaluated using Dynamic Vapor Sorption (DVS), where the material is exposed to varying relative humidity levels at a constant temperature, and the change in mass is precisely measured.

Stability Profile

The chemical stability of this compound is essential for ensuring the safety, efficacy, and shelf-life of the final drug product.

-

Solid-State Stability: As a crystalline solid stored under recommended conditions (dry, dark, -20°C for long-term), the compound is stable for years. [MedKoo Biosciences]

-

Solution Stability: Studies on extemporaneously compounded oral suspensions of baclofen have shown good stability. In a 1:1 mixture of Ora-Sweet and Ora-Plus, a 10 mg/mL baclofen suspension was stable for up to 60 days at both refrigerated (5°C) and room temperature (25°C). Another study found that a 5 mg/mL baclofen suspension in Simple Syrup was stable for at least 35 days under refrigeration. These findings suggest that this compound is reasonably stable in aqueous vehicles, though formulation-specific studies are always required.

-

Degradation Pathways: The primary degradation pathways for molecules with similar structures often involve oxidation of the amino group or reactions involving the carboxylic acid. Forced degradation studies (exposure to acid, base, peroxide, heat, and light) are necessary to identify potential degradants and to develop stability-indicating analytical methods.

Biological Context: Mechanism of Action

Arbaclofen exerts its therapeutic effects by acting as a selective agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR).[2][4] This interaction is central to its function as a muscle relaxant and its investigation for neurodevelopmental disorders.

-

Binding: Arbaclofen binds to the GABA-B1 subunit of the heterodimeric GABA-B receptor.

-

G-Protein Activation: This binding event induces a conformational change, activating the associated inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated G-protein dissociates, leading to two primary inhibitory effects:

-

Presynaptic Inhibition: The βγ-subunit inhibits presynaptic voltage-gated calcium channels (Ca²⁺), reducing the influx of calcium and thereby decreasing the release of excitatory neurotransmitters like glutamate.[1]

-

Postsynaptic Inhibition: The βγ-subunit activates postsynaptic G-protein-coupled inwardly-rectifying potassium channels (K⁺), leading to potassium efflux, hyperpolarization of the neuronal membrane, and a reduced likelihood of firing an action potential.[1]

-

Sources

- 1. This compound | C10H13Cl2NO2 | CID 44601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Arbaclofen | C10H12ClNO2 | CID 44602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Arbaclofen Hydrochloride: A Technical Guide for Neurological Disorder Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Arbaclofen, the pharmacologically active R-enantiomer of racemic baclofen, is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist with significant potential in the treatment of various neurological disorders.[1][2] Its stereospecific activity offers a refined pharmacological profile compared to its racemic parent, promising improved therapeutic indices and tolerability.[3][4] This guide provides a comprehensive technical overview of Arbaclofen Hydrochloride (HCl), synthesizing its molecular pharmacology, preclinical validation workflows, and core experimental protocols. We delve into the causality behind experimental design, offering field-proven insights to empower researchers in their investigation of this compound for conditions such as Autism Spectrum Disorders (ASD), Fragile X Syndrome (FXS), and spasticity in Multiple Sclerosis (MS).[5]

Molecular Pharmacology of Arbaclofen

Mechanism of Action: Selective GABA-B Receptor Agonism

The foundational premise for Arbaclofen's therapeutic potential lies in its role as a selective agonist for the GABA-B receptor, the principal inhibitory metabotropic receptor in the central nervous system (CNS).[2][5] An imbalance between neuronal excitation and inhibition is a hypothesized pathophysiological hallmark of several neurodevelopmental disorders.[6][7] Arbaclofen aims to correct this imbalance by potentiating inhibitory signaling.[8][9]

The GABA-B receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GBR1 and GBR2 subunits.[10][11] Upon agonist binding, the receptor couples to inhibitory Gi/o proteins, initiating a downstream signaling cascade with two primary inhibitory effects:[11][12][13]

-

Presynaptic Inhibition: The Gβγ subunit dissociates and directly inhibits high-voltage-activated Ca2+ channels (N-type and P/Q-type). This reduction in calcium influx suppresses the release of excitatory neurotransmitters, most notably glutamate.[2][13]

-

Postsynaptic Inhibition: The Gβγ subunit also activates G-protein-gated inwardly rectifying potassium (GIRK) channels.[10][13] The resulting efflux of K+ hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus dampening overall neuronal excitability.[2][10]

Additionally, the Gαi/o subunit inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels and modulating protein kinase A (PKA) activity, which contributes to longer-term changes in neuronal function.[11][13]

The Stereospecific Advantage

Racemic baclofen is a mixture of R- and S-enantiomers.[14][15] The therapeutic activity is almost exclusively attributed to the R-enantiomer, Arbaclofen.[3][4] Arbaclofen exhibits 100- to 1000-fold greater specificity for the GABA-B receptor than the S-enantiomer and has approximately 5-fold greater potency than racemic baclofen.[1][2][3]

-

Expert Insight: Isolating the active R-enantiomer is a classic drug development strategy to enhance the therapeutic index. The S-enantiomer is largely inactive at the target receptor but may contribute to off-target effects and metabolic burden. By using Arbaclofen, researchers can achieve the desired pharmacological effect with a lower total drug dose, potentially reducing the incidence of dose-limiting side effects like sedation and muscle weakness often associated with racemic baclofen.[14][16][17]

Pharmacokinetics and Formulation Considerations

Understanding the pharmacokinetic (PK) profile is critical for designing effective preclinical and clinical studies. Racemic baclofen has a relatively short elimination half-life (2.5 to 7 hours), necessitating frequent dosing that can lead to suboptimal adherence and fluctuating plasma concentrations.[15]

To address this, extended-release (ER) formulations of Arbaclofen have been developed.[1][14] These formulations are designed to provide more stable plasma concentrations over a 12-hour dosing interval, which may improve both efficacy and tolerability.[1]

| Parameter | Racemic Baclofen (Immediate Release) | Arbaclofen (Extended Release) | Rationale for Difference |

| Tmax (Time to Peak) | ~1-2.7 hours[18] | Varies by formulation | ER formulation delays absorption for sustained release. |

| t1/2 (Half-life) | ~2.5-7 hours[15] | Appears prolonged due to release rate | The formulation, not the molecule, controls the apparent half-life. |

| Dosing Frequency | 3-4 times daily[4] | 2 times daily[14][16] | Sustained plasma levels allow for less frequent administration. |

| Tolerability | Limited by CNS side effects (sedation, dizziness) | Potentially improved due to lower Cmax and reduced fluctuations.[16][17] | Avoiding high peak concentrations can mitigate acute side effects. |

Data synthesized from multiple sources for comparative purposes.

Preclinical Evaluation in Neurological Disorder Models

The rationale for investigating Arbaclofen in disorders like FXS and ASD stems from preclinical work in relevant animal models, primarily the Fmr1 knockout (KO) mouse for Fragile X.[19][20] These models recapitulate key aspects of the human conditions, including social deficits, repetitive behaviors, and altered synaptic plasticity.[20]

Key Preclinical Findings

| Disorder Model | Key Phenotype(s) Addressed | Arbaclofen/Baclofen Effect | Citation(s) |

| Fragile X Syndrome (Fmr1-KO Mouse) | Social behavior deficits, repetitive behaviors | Improved social interaction and reduced repetitive behaviors in some studies. | [19][21] |

| Fragile X Syndrome (Fmr1-KO Mouse) | Abnormal auditory-evoked gamma oscillations | Normalized by acute baclofen treatment. | [19] |

| 16p11.2 Deletion Syndrome Mouse Model | Cognitive deficits (impaired novelty preference) | Rescued impaired novelty preference at multiple doses. | [22][23] |

| Autism Spectrum Disorder (General) | Social and cognitive difficulties | Eased traits in various mouse models. | [24] |

Causality: The therapeutic hypothesis is that by dampening excessive glutamate release and restoring inhibitory tone, Arbaclofen corrects the underlying synaptic pathophysiology, leading to behavioral improvements.[2][25] However, it is crucial to note that preclinical results have been mixed, with some studies showing a lack of efficacy or even paradoxical worsening of phenotypes with chronic treatment, highlighting the complexity of translating these findings.[19][26]

A Validated Preclinical Research Workflow

A robust preclinical evaluation of a compound like Arbaclofen follows a logical, multi-stage progression from molecular target engagement to behavioral outcomes. This workflow ensures that observations in vivo are grounded in a confirmed mechanism of action.

Core Experimental Protocols

The following protocols represent foundational assays in the preclinical assessment of Arbaclofen. They are designed as self-validating systems with integrated controls.

Protocol 1: In Vitro GABA-B Receptor Binding Assay

Principle: This competitive radioligand binding assay quantifies the affinity of Arbaclofen for the GABA-B receptor. It measures the ability of unlabeled Arbaclofen to displace a known high-affinity radiolabeled antagonist (e.g., [³H]CGP54626) from receptors in a brain tissue membrane preparation.[27] The output is the IC₅₀, which can be converted to the inhibition constant (Kᵢ).

Materials:

-

Rat or mouse brain tissue (cerebellum or whole brain)

-

Radioligand: [³H]CGP54626 or similar GABA-B antagonist

-

Binding Buffer: 20 mM Tris, 2 mM CaCl₂, pH 7.4[27]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4[28]

-

Arbaclofen HCl stock solution

-

GABA (for non-specific binding control)

-

Glass fiber filters and vacuum filtration manifold

-

Scintillation counter and vials

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Perform a series of centrifugations to isolate the crude membrane fraction, washing repeatedly to remove endogenous GABA.[28] Resuspend the final pellet in binding buffer and determine protein concentration (e.g., via Bradford assay).

-

Assay Setup: In microcentrifuge tubes, combine:

-

Total Binding: Membrane prep + radioligand.

-

Non-Specific Binding (NSB): Membrane prep + radioligand + a high concentration of unlabeled GABA (e.g., 100 µM).[29]

-

Competition: Membrane prep + radioligand + varying concentrations of Arbaclofen HCl.

-

-

Incubation: Incubate all tubes at room temperature for 1.5 hours to allow binding to reach equilibrium.[27]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. Wash filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Interpretation:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of Arbaclofen.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Arbaclofen that displaces 50% of the radioligand).

-

Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

Trustworthiness: A successful assay will show low NSB (<10-20% of total binding) and a well-defined sigmoidal curve with a Hill slope close to 1.0. The resulting Kᵢ value should be consistent across replicate experiments.

Protocol 2: Electrophysiology - Assessing Neuronal Excitability

Principle: Whole-cell patch-clamp recording directly measures the functional effect of Arbaclofen on neuronal activity. By applying Arbaclofen to a brain slice or cultured neuron, one can measure changes in membrane potential and synaptic currents, confirming its agonistic activity at GABA-B receptors.

Materials:

-

Acute brain slices (e.g., hippocampus or cortex) from rodents.

-

Artificial cerebrospinal fluid (aCSF) for slice maintenance and perfusion.

-

Glass micropipettes for recording.

-

Patch-clamp amplifier and data acquisition system (e.g., Axopatch, Clampex).[30]

-

Intracellular solution (e.g., K-gluconate based).[30]

-

Arbaclofen HCl, GABA-B antagonist (e.g., CGP55845).

Step-by-Step Methodology:

-

Slice Preparation: Prepare acute brain slices (250-350 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour.

-

Recording Setup: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.

-

Establish Whole-Cell Configuration: Using a micromanipulator, approach a target neuron (e.g., a pyramidal cell) with a glass micropipette. Apply suction to form a high-resistance seal and then rupture the membrane to gain electrical access to the cell interior.[30]

-

Baseline Recording: In current-clamp mode, record the neuron's resting membrane potential and firing response to depolarizing current injections. In voltage-clamp mode, record spontaneous or evoked postsynaptic currents.

-

Drug Application: Bath-apply a known concentration of Arbaclofen HCl to the slice.

-

Measure Effect:

-

Current-Clamp: Observe for hyperpolarization of the resting membrane potential and a decrease in the number of action potentials fired in response to the same current injection. This demonstrates postsynaptic inhibition.

-

Voltage-Clamp: Measure the amplitude of evoked excitatory postsynaptic currents (EPSCs). A reduction in EPSC amplitude indicates presynaptic inhibition.

-

-

Validation (Antagonist Blockade): After observing the effect of Arbaclofen, co-apply a specific GABA-B antagonist (e.g., CGP55845). The reversal of Arbaclofen's effects by the antagonist confirms that the observed activity is mediated specifically through GABA-B receptors.

Data Analysis & Interpretation:

-

Quantify the change in resting membrane potential (in mV) and action potential frequency (in Hz).

-

Quantify the percentage reduction in EPSC amplitude.

-

Trustworthiness: The key to validation is the antagonist blockade. If the effects of Arbaclofen are not reversed by a specific GABA-B antagonist, they may be off-target. Stable baseline recordings before drug application are essential for reliable interpretation.

Protocol 3: In Vivo Behavioral Assessment in Fmr1-KO Mice

Principle: This protocol assesses whether Arbaclofen can ameliorate a core behavioral deficit in a relevant disease model. The three-chamber social interaction test is a standard paradigm to measure social approach behavior in mice.

Materials:

-

Fmr1-KO mice and wild-type (WT) littermate controls.

-

Three-chamber social interaction apparatus.

-

Novel, unfamiliar "stranger" mouse.

-

Arbaclofen HCl formulated for injection (i.p.) or oral gavage.

-

Vehicle control (e.g., saline).

-

Video recording and tracking software.

Step-by-Step Methodology:

-

Dosing: Administer Arbaclofen or vehicle to both Fmr1-KO and WT mice. The timing of administration relative to testing (e.g., 30 minutes prior) should be based on PK data.

-

Habituation (Phase 1): Place the test mouse in the central chamber of the empty apparatus and allow it to explore all three chambers freely for 10 minutes. This acclimates the mouse to the environment.

-

Sociability Test (Phase 2): Place an unfamiliar "stranger" mouse inside a wire cage in one of the side chambers. Place an identical empty cage in the opposite chamber. Place the test mouse back in the center chamber and allow it to explore for 10 minutes.

-

Recording and Tracking: Record the entire session from above. Use automated tracking software to measure the time spent in each chamber and the time spent sniffing each wire cage.

Data Analysis & Interpretation:

-

Key Metrics: Calculate (1) Time spent in the chamber with the stranger mouse vs. the empty chamber, and (2) Time spent actively sniffing the stranger cage vs. the empty cage.

-

Expected WT Behavior: WT mice typically spend significantly more time in the chamber with the stranger mouse and sniffing the stranger cage.

-

Expected Fmr1-KO Behavior: Untreated Fmr1-KO mice often show a deficit in this preference, spending similar amounts of time with the stranger and the empty cage.[26]

-

Therapeutic Effect: A positive result is observed if Arbaclofen-treated Fmr1-KO mice show a significant preference for the stranger mouse, similar to the behavior of WT mice.

-

Trustworthiness: The use of WT littermates as controls is critical to account for genetic background. The "stranger" mice should be matched for age and sex and used consistently. Proper cleaning of the apparatus between trials is essential to eliminate olfactory cues. It is also vital to ensure the drug dose is not causing sedation, which would confound the results; this can be checked with an open-field test.[21]

Clinical Development and Translational Considerations

Arbaclofen has been investigated in multiple clinical trials for neurological disorders, with mixed results.

Summary of Clinical Trial Outcomes

| Indication | Phase | Key Finding(s) | Citation(s) |

| Multiple Sclerosis (Spasticity) | Phase 3 | Arbaclofen ER (40 mg/day) significantly reduced spasticity symptoms compared to placebo and was well-tolerated.[1] Long-term (1-year) treatment was also well-tolerated and showed sustained improvement.[1] | [1][31] |

| Fragile X Syndrome (Social Avoidance) | Phase 3 | Did not meet the primary outcome for social avoidance in either adolescent/adult or child studies.[32] However, secondary measures suggested potential benefit in younger patients on higher doses.[25][32] | [25][32] |

| Autism Spectrum Disorder (Social Function) | Phase 2 | Did not show a difference from placebo on the primary outcome (Aberrant Behavior Checklist Social Withdrawal).[6][33] Some improvement was noted on a clinician-rated global impression scale.[6] | [6][8][33][34] |

Translational Insight: The discrepancy between robust preclinical data (especially in FXS models) and the challenges in clinical trials highlights the significant gap in translation.[35] Potential reasons include:

-

Endpoint Selection: The chosen primary outcome measures in ASD and FXS trials may not have been sensitive enough to capture the drug's effects.

-

Patient Heterogeneity: These disorders are highly heterogeneous. Arbaclofen may be effective only in a specific biological subtype of patients (e.g., those with a clear excitation/inhibition imbalance).[7]

-

Dosing: The optimal dose and duration of treatment may not have been achieved in the trials.

Future Directions and Conclusion

Arbaclofen remains a valuable tool for neurological research. Its well-defined mechanism of action makes it an excellent probe for investigating the role of the GABA-B system in health and disease.

Future research should focus on:

-

Biomarker Development: Identifying biomarkers (e.g., EEG signatures, MRS measures of GABA/Glutamate) to stratify patient populations and identify those most likely to respond to Arbaclofen.[7][35]

-

Combination Therapies: Exploring Arbaclofen in combination with drugs targeting other pathways (e.g., mGluR5 antagonists in FXS) to achieve synergistic effects.

-

Exploring New Indications: Preclinical evidence suggests potential utility in other conditions with E/I imbalance, such as 16p11.2 deletion syndrome.[22][23][36]

References

- Study on Arbaclofen for Improving Social Function in Children and Adolescents with Autism Spectrum Disorder. Clinicaltrials.eu.

-

Okuda, D. T., et al. (2023). Arbaclofen extended-release tablets for spasticity in multiple sclerosis: open-label extension study. Brain Communications. [Link]

-